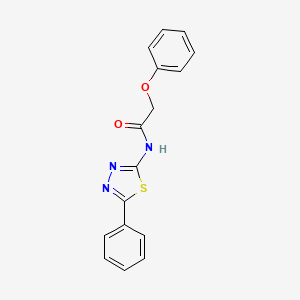

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which is a bioisostere of pyrimidine, allows these compounds to interact with biological targets effectively .

準備方法

The synthesis of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

化学反応の分析

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

科学的研究の応用

作用機序

The mechanism of action of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with specific proteins, leading to the inhibition of their function and subsequent cell death .

類似化合物との比較

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:

N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has shown selective anticancer activity.

N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Known for its antimicrobial properties.

生物活性

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 311777-43-2) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The structure of this compound features a thiadiazole ring which is crucial for its biological activity. The compound is synthesized through the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves the disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential candidate for antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A study demonstrated its cytotoxic effects on human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis via caspase activation |

| A431 | 10 | Inhibition of VEGFR-2 phosphorylation |

| PC3 | 12 | Disruption of DNA replication processes |

The results indicated that the compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as VEGFR-2.

Case Studies

- Study on Apoptosis Induction : A recent study analyzed the effects of various thiadiazole derivatives on apoptosis induction in cancer cells. The results showed that compounds similar to this compound significantly increased the activity of caspases 3 and 9 in MCF7 breast cancer cells. This suggests a strong potential for this compound in cancer therapy .

- Western Blot Analysis : Further investigations using Western blot analysis confirmed that treatment with this compound led to upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 in A431 cells . This shift in protein expression reinforces its role in promoting apoptosis.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiadiazole ring disrupts enzymatic functions critical for microbial growth and cancer cell proliferation.

- Signal Transduction Interference : It inhibits pathways such as VEGFR signaling, which is crucial for tumor growth and metastasis.

特性

IUPAC Name |

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDDVKCVHKWMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。